molecular formula C20H28N2O8 B3950191 [1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid

[1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid

Cat. No.: B3950191
M. Wt: 424.4 g/mol
InChI Key: UJQYFLIUAOOWQW-UHFFFAOYSA-N
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Description

[1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a morpholine ring, and a methanone group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone typically involves multiple steps, starting with the preparation of the piperidine and morpholine precursors. These precursors are then subjected to a series of reactions, including alkylation, acylation, and condensation reactions, under controlled conditions to form the final compound. Common reagents used in these reactions include alkyl halides, acyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions and receptor binding due to its ability to interact with biological molecules.

Medicine

In medicine, [1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone has potential applications as a pharmaceutical intermediate. Its structure allows for the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of [1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the specific modifications made to its structure. Molecular dynamics simulations and experimental studies can provide insights into the pathways involved and the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    [1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone: shares similarities with other compounds that feature piperidine and morpholine rings, such as:

Uniqueness

The uniqueness of [1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can be tailored to achieve desired effects through structural modifications.

Properties

IUPAC Name

[1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4.C2H2O4/c1-23-16-4-2-3-15(17(16)21)13-19-7-5-14(6-8-19)18(22)20-9-11-24-12-10-20;3-1(4)2(5)6/h2-4,14,21H,5-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQYFLIUAOOWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCC(CC2)C(=O)N3CCOCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
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[1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
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[1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
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[1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
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[1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
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[1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid

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